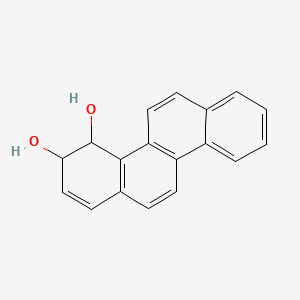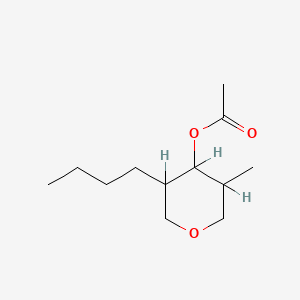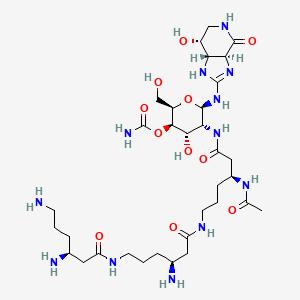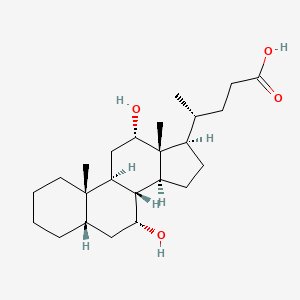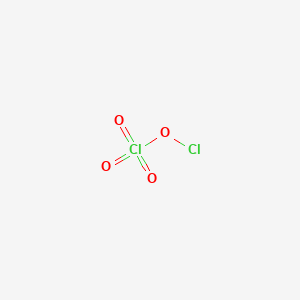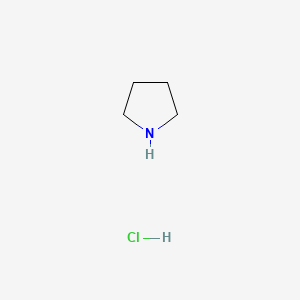
Pyrrolidine, hydrochloride
Overview
Description
Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .
Synthesis Analysis
Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . In the laboratory, pyrrolidine was usually synthesized by treating 4-chlorobutan-1-amine with a strong base .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been synthesized through various strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Physical And Chemical Properties Analysis
Pyrrolidine is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It has a boiling point of 87-88°C and a melting point of -63 to -65°C . The density is 0.866 g/cm³ at 20°C .
Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds in drug discovery . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Other Compounds
Pyrrolidine hydrochloride is commonly used as a reagent for the synthesis of other compounds. It plays a crucial role in the construction of different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions .
Catalyst for Certain Reactions
Pyrrolidine hydrochloride is also used as a catalyst for certain reactions. It aids in the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Ligand in Coordination Chemistry
In coordination chemistry, pyrrolidine hydrochloride is used as a ligand. The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Enzyme Inhibition
Pyrrolidine hydrochloride acts as an inhibitor of enzymes. The spatial orientation of substituents can influence the biological activity of the studied compounds .
Biological Activities
A number of pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mechanism of Action
- Some pyrrolidine alkaloids have shown antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
- Pyrrolidine hydrochloride can act as a building block in the synthesis of more complex organic compounds. It activates ketones and aldehydes toward nucleophilic addition by forming enamines .
- Pyrrolidine hydrochloride’s effects on biochemical pathways depend on its specific application. For example:
- In drug discovery, pyrrolidine analogs have been investigated for their potential as versatile scaffolds. These compounds can modulate protein mobility and affect biological processes .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Pyrrolidine and its derivatives continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZCOCSZQNREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-75-1 (Parent) | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00179826 | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, hydrochloride | |
CAS RN |
25150-61-2 | |
| Record name | Pyrrolidine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolidine Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94N92BZG67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does UKCP-110, a pyrrolidine nor-lobelane analog, interact with the vesicular monoamine transporter-2 (VMAT2) and affect methamphetamine self-administration?
A1: UKCP-110 exhibits high potency in inhibiting both [3H]dihydrotetrabenazine binding and [3H]dopamine uptake by interacting with VMAT2. [] This interaction ultimately leads to a decrease in methamphetamine-evoked dopamine release, a crucial mechanism underlying the rewarding effects of methamphetamine, resulting in a reduction of methamphetamine self-administration in rats. []
Q2: How do antiestrogens like nafoxidine hydrochloride, a pyrrolidine-containing compound, impact LH surges and what is the underlying mechanism?
A2: Nafoxidine hydrochloride effectively blocks LH surges induced by estradiol in immature female rats. [] This antagonistic effect is likely due to nafoxidine's ability to bind to estrogen receptors, albeit with lower affinity compared to estradiol, and subsequently interfere with the normal estrogenic signaling pathway. [] Moreover, nafoxidine inhibits the induction of cytoplasmic progestin receptors, which are crucial for progesterone's facilitatory effect on LH surges. []
Q3: Does the antiestrogen nafoxidine hydrochloride exhibit any estrogenic effects on mammary tumor lines?
A3: Interestingly, despite its classification as an antiestrogen, nafoxidine hydrochloride demonstrates estrogenic effects on both hormone-dependent and -independent MXT-3590 mammary tumor lines in mice. [] Both nafoxidine and estradiol cause translocation of the estrogen receptor to the nucleus and elevate cytoplasmic progesterone receptor levels, ultimately leading to partial tumor growth stimulation in the independent line. []
Q4: How does the pyrrolidine derivative, bepridil, impact the cardiovascular system?
A4: Bepridil, classified as a slow channel blocker, exhibits diverse cardiovascular effects. Intravenously, it reduces systemic and coronary vascular resistance, causing a decrease in blood pressure, while minimally affecting cardiac output. [] Intracoronary administration increases coronary blood flow and venous oxygen content while decreasing myocardial oxygen consumption, suggesting a potential improvement in oxygen utilization efficiency. []
Q5: What is the molecular formula and weight of pyrrolidine hydrochloride?
A5: The molecular formula of pyrrolidine hydrochloride is C4H10ClN, and its molecular weight is 107.59 g/mol.
Q6: How do structural variations within the pyrrolidine nor-lobelane analogs influence their interaction with VMAT2?
A6: The cis isomer, UKCP-110, demonstrates higher potency in inhibiting [3H]dihydrotetrabenazine binding and [3H]dopamine uptake compared to its trans isomers, UKCP-111 and UKCP-112. [] This difference highlights the importance of stereochemistry in influencing the interaction with VMAT2 and the resulting pharmacological activity. []
Q7: What is the pharmacokinetic profile of E4101, a pyrrolidine-containing dopamine DA1 receptor agonist, in dogs?
A7: Following intravenous administration, E4101 exhibits a three-compartment pharmacokinetic model with a mean residence time of 14.5 minutes and a total clearance of 78 ml/min/kg. [] Oral bioavailability is low at 3.6%, but co-administration with ascorbic acid significantly improves the area under the concentration curve (AUC), suggesting a potential strategy for enhancing its bioavailability. []
Q8: How does milnacipran, a serotonin/noradrenaline reuptake inhibitor, exert its analgesic effects in a rat model of osteoarthritis pain?
A8: Milnacipran demonstrates antinociceptive effects in the monosodium iodoacetate model of osteoarthritis pain in rats. [] This effect is mediated through a combination of descending serotonergic and noradrenergic pathways, as well as opioidergic mechanisms. [] Importantly, the activity of these pathways and milnacipran's mechanism of action vary depending on the stage of the disease model. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





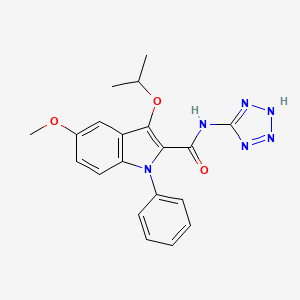
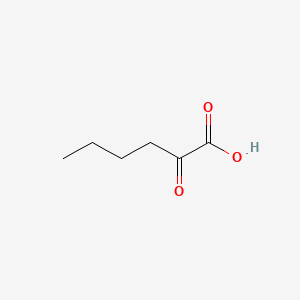

![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)
